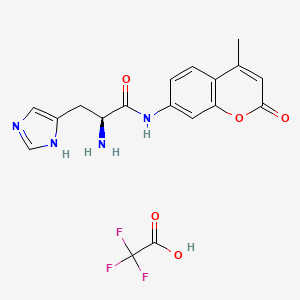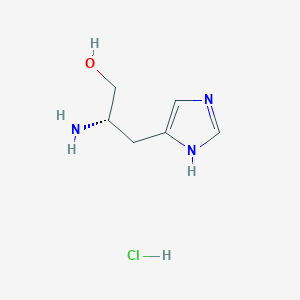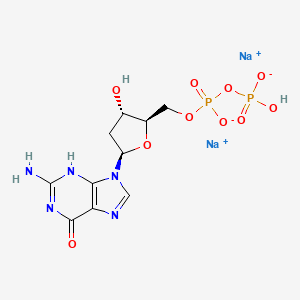
(5,7-Difluoroquinolin-6-yl)methanamine
概要
説明
(5,7-Difluoroquinolin-6-yl)methanamine is a chemical compound with the molecular formula C10H8F2N2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of (5,7-Difluoroquinolin-6-yl)methanamine consists of a quinoline ring, which is a heterocyclic aromatic organic compound. This ring is substituted at positions 5 and 7 with fluorine atoms and at position 6 with a methanamine group .科学的研究の応用
Antimicrobial Activity
(5,7-Difluoroquinolin-6-yl)methanamine: has demonstrated promising antimicrobial properties. Researchers have explored its potential as an alternative to prophylactic antibiotics for preventing recurrent urinary tract infections (UTIs) in women . The compound’s mechanism of action involves inhibiting bacterial growth, making it a valuable candidate for combating infectious diseases.
Urinary Tract Infection Prevention
As mentioned earlier, this compound has been investigated for its efficacy in preventing recurrent UTIs. In a non-inferiority trial, it was compared to daily low-dose antibiotics. While the results indicated non-inferiority, further studies are needed to establish its clinical utility .
Safety and Hazards
特性
IUPAC Name |
(5,7-difluoroquinolin-6-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2/c11-8-4-9-6(2-1-3-14-9)10(12)7(8)5-13/h1-4H,5,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQFVHNAXTVDQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2N=C1)F)CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,7-Difluoroquinolin-6-yl)methanamine | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(IMIDAZO[1,2-A]PYRIDIN-3-YL)ETHANAMINE DiHYDROCHLORIDE](/img/structure/B8025431.png)








![Dimethylsilyloxy-[[[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B8025483.png)
![Bis[[dimethylsilyloxy(dimethyl)silyl]oxy]-dimethylsilane](/img/structure/B8025498.png)

![(S)-5-[(Biphenyl-4-yl)methyl]pyrrolidin-2-one](/img/structure/B8025517.png)
![9-Boc-5-oxa-2,9-diazaspiro[3.6]decane](/img/structure/B8025522.png)